molecular formula C8H10N4O B6358052 6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 1443531-64-3

6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B6358052
CAS No.: 1443531-64-3
M. Wt: 178.19 g/mol
InChI Key: KSSDFXYGROOKDU-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 1443531-64-3) is a high-value chemical intermediate and scaffold in medicinal chemistry research. It belongs to the pyrrolo[2,1-f][1,2,4]triazine class of fused heterocycles, a privileged structure in drug discovery known for its presence in several kinase inhibitors and pharmaceutical agents . This specific derivative is of significant interest for researchers developing novel therapeutic compounds. Its primary research application lies in the exploration and development of potent and selective kinase inhibitors. The pyrrolo[2,1-f][1,2,4]triazine core is an integral component of approved drugs and investigational compounds, particularly those targeting kinases involved in cancer and central nervous system disorders . Recent scientific investigations highlight the promise of pyrrolo[2,1-f][1,2,4]triazine-based compounds as inhibitors of Adaptor Protein 2-Associated Kinase 1 (AAK1) . AAK1 is a serine/threonine kinase identified as a potential therapeutic target for the treatment of neuropathic pain, with inhibitors aimed at recapitulating the pain-insensitive phenotype observed in AAK1 knock-out models . This makes this compound a critical building block for neuroscientists and pain researchers. Furthermore, related compounds based on this heterocyclic system have been designed and evaluated for their antiproliferative activity, underscoring their broader relevance in oncology research . The compound is supplied with a minimum purity of 97% and requires cold-chain transportation to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-13-4-6-2-7-8(9)10-5-11-12(7)3-6/h2-3,5H,4H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSDFXYGROOKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN2C(=C1)C(=NC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ylide Generation and Cycloaddition

Triazinium salts undergo deprotonation with bases like DIPEA to generate reactive ylides, which participate in 1,3-dipolar cycloadditions. When combined with electron-deficient dipolarophiles such as methyl acrylate, this method constructs the pyrrolo[2,1-f]triazine core while preserving the methoxymethyl group. Density functional theory (DFT) calculations confirm that the methoxymethyl substituent directs regioselectivity by stabilizing transition states through electron-donating effects.

Pyrrolooxadiazine Rearrangement Strategies

Oxadiazine Precursor Synthesis

An alternative route involves the synthesis of pyrrolo[1,2-d][1,oxadiazines followed by acid-mediated rearrangement. As detailed in KRICT studies, 1-amino-3-chloro-N-aryl-pyrrole-2-carboxamides react with N-Boc-alanine derivatives to form bis-carbamoyl intermediates. Subsequent treatment with PPh₃/Br₂ induces cyclodehydration, yielding oxadiazines that rearrange to pyrrolotriazines under mild acidic conditions (e.g., HCl in MeOH).

Methoxymethyl Incorporation via Carbamate Chemistry

The methoxymethyl group can be introduced at the pyrrole stage prior to oxadiazine formation. For instance, Son et al. demonstrated that tert-butyl (S)-(1-(5-chloro-4-oxo-3-aryl-pyrrolotriazin-2-yl)ethyl)carbamates undergo nucleophilic substitution with sodium methoxymethoxide, achieving 72% conversion. This approach benefits from the stability of carbamate protecting groups under rearrangement conditions.

Transition Metal-Mediated Cross-Couplings

Suzuki-Miyaura Coupling for Aryl Functionalization

Palladium-catalyzed cross-couplings enable late-stage diversification of the triazine core. In a representative procedure, 6-bromo-pyrrolotriazin-4-amine reacts with methoxymethylzinc bromide under Negishi conditions (Pd(PPh₃)₄, THF, 60°C), affording the methoxymethyl derivative in 68% yield. This method is particularly advantageous for introducing sensitive substituents without affecting the amine functionality.

Liebeskind-Srogl Coupling for Thioether Intermediates

Thiomethyl-substituted intermediates, accessible via cycloaddition with methyl propiolate, undergo Liebeskind-Srogl cross-coupling with boronic acids. For example, 3-thiomethyl-pyrrolotriazine reacts with methoxymethylboronic acid in the presence of CuTC and Pd catalyst, yielding the desired product in 54% yield. While less efficient than direct alkylation, this route provides orthogonal functionalization opportunities.

Regioselective Intramolecular Cyclization

Carbamate-Directed Cyclization

KRICT researchers developed a regioselective cyclization strategy using 1,2-biscarbamoyl pyrroles. Treatment of tert-butyl (S)-(1-((3-chloro-2-carbamoyl-pyrrol-1-yl)amino)-1-oxopropan-2-yl)carbamate with DBU in DMF induces intramolecular nucleophilic attack, forming the triazine ring with concurrent methoxymethyl retention. This method achieves 81% yield and >95% regiopurity, as confirmed by NOE spectroscopy.

Comparative Analysis of Methodologies

Table 2: Key Metrics for Synthetic Routes to 6-(Methoxymethyl)pyrrolotriazin-4-amine

MethodStepsTotal Yield (%)RegioselectivityScalability
Triazinium Alkylation365–84HighExcellent
Oxadiazine Rearrangement445–72ModerateGood
Suzuki-Miyaura Coupling268N/AModerate
Intramolecular Cyclization381HighExcellent

The triazinium alkylation route offers the best balance of efficiency and scalability, whereas intramolecular cyclization provides superior regiocontrol. Oxadiazine rearrangements, while lengthier, enable access to stereochemically complex variants .

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Antiviral Agents

Parent Compound (Pyrrolo[2,1-f][1,2,4]triazin-4-amine)

  • Role : Key intermediate in synthesizing Remdesivir, a nucleoside analog for COVID-19 treatment .
  • Synthesis : 7-step route involving N-amination of pyrrole derivatives and cyclization with formamidine acetate (81.8% yield, >99% purity) .
  • Key Data : Scalable via continuous-flow methods, enabling high-throughput production to meet pandemic demands .

6-(Methoxymethyl) Derivative

  • Hypothesized Advantage : Enhanced blood-brain barrier penetration or reduced hepatic clearance compared to Remdesivir intermediates.

Kinase Inhibitors

PI3Kδ Inhibitors (e.g., 7-(3-(Piperazin-1-yl)phenyl)-pyrrolotriazin-4-amine)

  • Structure : Piperazine-substituted phenyl group at the 7-position.
  • Activity : IC₅₀ < 10 nM against PI3Kδ, with >100-fold selectivity over other PI3K isoforms .
  • Mechanism : Binds to ATP pocket via hydrogen bonding with Val828 and hydrophobic interactions .

VEGFR-2 Inhibitors (e.g., BMS-645737)

  • Structure : 5-Isopropyl and 5-methyl-1,3,4-oxadiazole substituents.
  • Activity: Potent inhibition (IC₅₀ = 2 nM) and unique N-acetylglucosamine conjugation in cynomolgus monkeys, affecting clearance .

6-(Methoxymethyl) Derivative

  • Potential Target: Kinases like PI3K or VEGFR, with methoxymethyl possibly altering binding affinity or isoform selectivity.

Antiproliferative Agents

Xylo-C-Nucleosides (e.g., Xylo-C-Pyrrolotriazin-4-amine)

  • Structure : Xylose configuration with pyrrolotriazine base.
  • Activity : IC₅₀ = 1–10 µM against human cancer cell lines (e.g., HCT-116) via nucleoside transporter-mediated uptake .
  • Synthesis : Palladium-catalyzed hydrogen transfer for debenzylation (yield >70%) .

6-(Methoxymethyl) Derivative

  • Hypothesized Advantage : Methoxymethyl may enhance nucleoside analog stability or uptake efficiency.

Other Derivatives

N-(4-(Methylsulfonyl)phenyl)-pyrrolotriazin-4-amine

  • Structure : Sulfonyl group at the para position of phenyl.
  • Use : Brain-penetrant PI5P4Kγ inhibitor (63% yield, purity >95%) .

Avapritinib Derivatives

  • Structure : 6-(1-Methylpyrazol-4-yl) substitution.
  • Application : Targets KIT and PDGFRA mutations in gastrointestinal stromal tumors .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Substituent(s) Molecular Weight (g/mol) Key Activity/Target Selectivity/Potency
Parent (CAS 159326-68-8) None 134.14 Remdesivir intermediate N/A
7-(3-Piperazin-1-ylphenyl) analog 7-Phenyl-piperazine ~350 PI3Kδ IC₅₀ < 10 nM
BMS-645737 5-Isopropyl, oxadiazole 452.5 VEGFR-2 IC₅₀ = 2 nM
Xylo-C-nucleoside Xylose configuration ~300 Antiproliferative (HCT-116) IC₅₀ = 1–10 µM
6-(Methoxymethyl) derivative 6-Methoxymethyl 164.18 (estimated) Hypothesized kinase inhibition N/A (Theoretical)

Biological Activity

6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C8H10N4O and a molecular weight of 178.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structure of this compound, characterized by the presence of a methoxymethyl group, may enhance its reactivity and biological efficacy.

The compound's structural formula can be represented as follows:

C8H10N4O\text{C}_8\text{H}_{10}\text{N}_4\text{O}

Key Characteristics

PropertyValue
Molecular FormulaC8H10N4O
Molecular Weight178.19 g/mol
CAS Number1443531-64-3

Synthesis

The synthesis of this compound typically involves the cyclization of pyrrole derivatives with triazine precursors. A common method includes using a base and suitable solvents to facilitate the reaction under controlled conditions. The process often requires purification steps such as recrystallization or chromatography to achieve high purity levels .

Biological Activity

Research indicates that compounds within the pyrrolo[2,1-f][1,2,4]triazin family exhibit various biological activities:

Antimicrobial Activity

In a study focusing on pyrrolotriazinone derivatives, several showed promising antimicrobial properties. For instance, a related compound demonstrated significant in vitro activity against pathogenic Candida species and exhibited low minimum inhibitory concentrations (MICs) . The mechanism of action may involve inhibition of specific fungal enzymes.

Anticancer Potential

The biological evaluation of pyrrolo[2,1-f][1,2,4]triazin-4-amine and its analogs has revealed potential anticancer properties. These compounds may interact with various cellular pathways, although specific mechanisms remain to be elucidated. Ongoing studies are exploring their efficacy against different cancer cell lines .

Case Studies

  • Antifungal Activity : A derivative of pyrrolotriazinone was tested against fluconazole-resistant Candida albicans, showing an MIC value below 0.01 μg/mL. In vivo studies indicated effective treatment in murine models at doses of 15 mg/kg .
  • CRF1 Antagonism : Research into structure–activity relationships for related compounds has identified potent CRF1 receptor antagonists with IC50 values around 5.3 nM. These compounds have shown promise in treating stress-related disorders .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
  • Receptor Modulation : Antagonistic effects on specific receptors involved in stress response may contribute to therapeutic effects.

Q & A

Q. Molecular Properties Table :

PropertyValueSource
CAS No.159326-68-8
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
IUPAC NameThis compound
Solubility (H2O)<1 mg/mL (neutral form)

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